xcpY protein - 137630-08-1

xcpY protein

Catalog Number: EVT-1520212
CAS Number: 137630-08-1
Molecular Formula: C10H11F
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

XcpY protein is primarily found in Pseudomonas aeruginosa, a model organism for studying bacterial secretion systems. It is encoded by the xcpY gene, which is part of a larger operon that includes other genes essential for the function of the type II secretion pathway.

Classification

XcpY belongs to a class of proteins known as membrane-associated proteins. These proteins are integral to various cellular processes, including signal transduction and transport. Specifically, XcpY is classified under the type II secretion system components, which facilitate the export of folded proteins from the cytoplasm to the extracellular environment.

Synthesis Analysis

Methods

The synthesis of XcpY protein can be studied using various biochemical techniques. One effective method involves using mass spectrometry combined with ribosome profiling to analyze translation rates and protein synthesis dynamics. For instance, quantitative O-propargyl-puromycin tagging has been utilized to monitor newly synthesized proteins in live cells. This method allows researchers to track XcpY synthesis in real-time by labeling it with specific tags that can be detected through mass spectrometry .

Technical Details

The synthesis process begins with transcription of the xcpY gene into messenger RNA, followed by translation at ribosomes where transfer RNA molecules bring amino acids to form the polypeptide chain. Advanced techniques such as pulsed stable isotope labeling and bio-orthogonal non-canonical amino acid tagging (BONCAT) can further enhance detection sensitivity and specificity during synthesis studies .

Molecular Structure Analysis

Structure

The molecular structure of XcpY protein has been characterized through various experimental methods, including X-ray crystallography and nuclear magnetic resonance spectroscopy. These studies reveal that XcpY has a transmembrane domain, which is critical for its function in the secretion system.

Data

Structural analysis indicates that XcpY forms oligomers within the membrane, facilitating its role in forming channels through which substrates are secreted. The precise arrangement of helices and loops within its structure contributes to its stability and functionality as part of the secretion apparatus.

Chemical Reactions Analysis

Reactions

XcpY participates in several biochemical reactions essential for protein transport. It interacts with other components of the type II secretion system, forming complexes that facilitate the translocation of proteins across membranes.

Technical Details

The interactions between XcpY and other proteins are often studied using co-immunoprecipitation assays and surface plasmon resonance techniques. These methods help elucidate binding affinities and kinetics involved in the formation of secretion complexes, providing insights into how XcpY functions within its biological context .

Mechanism of Action

Process

The mechanism by which XcpY operates involves its integration into the bacterial inner membrane, where it forms part of a larger complex that recognizes and binds substrates destined for secretion. Upon binding, conformational changes occur that promote substrate translocation through the membrane.

Data

Studies indicate that XcpY works synergistically with other secretion system components to create a channel that allows unfolded or partially folded proteins to pass through while preventing backflow . This process is tightly regulated and involves energy-dependent mechanisms often linked to ATP hydrolysis.

Physical and Chemical Properties Analysis

Physical Properties

XcpY protein exhibits typical characteristics associated with membrane proteins, including hydrophobic regions that anchor it within lipid bilayers. Its stability under varying temperature and pH conditions has been documented, indicating robustness suitable for diverse environmental conditions encountered by bacteria.

Chemical Properties

Chemically, XcpY is composed primarily of amino acids with varying side chains that contribute to its structural integrity and functional interactions. The presence of specific motifs within its sequence suggests potential sites for post-translational modifications, which could further influence its activity .

Applications

Scientific Uses

XcpY protein serves as an important model for studying bacterial secretion mechanisms and can be leveraged in biotechnological applications aimed at developing novel antimicrobial strategies. Understanding its function may lead to insights into how pathogens like Pseudomonas aeruginosa evade host defenses, thus informing therapeutic approaches against bacterial infections.

Structural Characterization of XcpY Protein

Primary Structure and Sequence Analysis

Amino Acid Composition and Post-Translational Modifications

XcpY is a bitopic inner membrane protein with a molecular weight of approximately 25–30 kDa. Its primary structure exhibits a high proportion of hydrophobic residues (e.g., leucine, valine, isoleucine) in the transmembrane segment (residues 15–35), facilitating membrane integration. The cytoplasmic N-terminal domain is enriched in charged residues (lysine, arginine, glutamate), enabling protein-protein interactions. A defining post-translational modification is the cleavage of a signal peptide and lipidation at a conserved lipobox motif (Leu-Xaa-Xaa-Cys) within the N-terminus, which anchors the protein to the inner membrane [2] [5]. This lipidation is critical for membrane localization and function, as non-lipidated mutants fail to stabilize partner proteins [2].

Conserved Motifs and Functional Domains

Sequence alignments across Pseudomonas species and other Gram-negative bacteria reveal three conserved domains (Table 1):

  • Cytoplasmic ATPase-interacting domain (residues 1–50): Contains a Walker B motif (hhhhD/E, where h is hydrophobic) that facilitates interaction with the ATPase XcpR [1] [4].
  • Transmembrane anchor (residues 51–75): Comprises 25 hydrophobic residues forming a single α-helix.
  • Periplasmic coiled-coil domain (residues 150–220): Features heptad repeats (a-b-c-d-e-f-g) with hydrophobic residues at positions a and d, enabling oligomerization [5] [7].

Table 1: Conserved Functional Motifs in XcpY

DomainResiduesMotif/SequenceFunction
Cytoplasmic N-terminus1–50Walker B (LLLDE)XcpR binding and stabilization
Transmembrane helix51–75GAVILMFWY residuesInner membrane anchoring
Periplasmic linker100–130Flexible PG-rich regionSecretin engagement
C-terminal coiled-coil150–220heptad repeats (a/d)Oligomerization with XcpZ/XcpP

Secondary and Tertiary Structural Features

Membrane Topology and Transmembrane Domains

XcpY adopts a type II membrane topology: a short N-terminal cytoplasmic domain (∼50 residues), a single transmembrane domain (TMD, residues 51–75), and a large C-terminal periplasmic domain (∼200 residues) (Figure 1A). The TMD is predicted to form an α-helix with a tilt angle of 25° relative to the membrane normal, as determined by glycosylation scanning mutagenesis [1] [8]. This orientation positions the C-terminus in the periplasm, where it interacts with outer membrane components [4].

Cytoplasmic vs. Periplasmic Domain Organization

  • Cytoplasmic domain: Unstructured and dynamic, with a calculated pI of 9.5 due to lysine/arginine enrichment. It binds the ATPase XcpR via electrostatic interactions [1] [2].
  • Periplasmic domain: Comprises two subdomains resolved by X-ray crystallography (PDB: 5N7L, 6GHU):
  • A flexible linker rich in proline and glycine (residues 100–130).
  • A β-sandwich fold with two antiparallel β-sheets (residues 140–200), capped by a helical bundle that forms coiled-coil interactions [4] [7].

Table 2: Structural Data for XcpY Domains

DomainPDB IDMethodResolutionKey Features
Periplasmic (tI form)5N7LX-ray diffraction2.50 ÅAsymmetric dimer; β-sandwich fold
Periplasmic (oP form)6GHUX-ray diffraction2.00 ÅCoiled-coil trimer interface

Quaternary Interactions and Oligomerization States

Interaction with XcpZ: Mutual Stabilization Mechanisms

XcpY and XcpZ form a stoichiometric 1:1 complex that mutually stabilizes both proteins. In xcpZ mutants, XcpY levels decrease by >90%, while xcpY mutants show undetectable XcpZ. This interdependence arises from:

  • Hydrophobic interface: The periplasmic coiled-coil domains of XcpY and XcpZ dimerize via van der Waals contacts between conserved aliphatic residues (Ile162, Leu165, Val169) [5] [8].
  • Disulfide bonding: Cysteine residues (Cys58 in XcpY, Cys61 in XcpZ) form an intermolecular disulfide bridge under oxidative periplasmic conditions, locking the complex [7].This stabilization is essential for recruiting the ATPase XcpR to the cytoplasmic membrane [1].

Role in Secreton Complex Assembly

XcpY-XcpZ functions as a central scaffold in the type II secretion system (T2SS) "secreton" complex (Figure 1B). Key roles include:

  • Pseudopilus assembly regulation: The XcpY-XcpZ dimer recruits the pseudopilin XcpT via the periplasmic domain, initiating pseudopilus polymerization [3] [5].
  • Secretin engagement: XcpY’s linker domain binds the N0 domain of the outer membrane secretin XcpQ (GspD), facilitating channel gating [4] [5].
  • ATPase coupling: The cytoplasmic domain of XcpY docks XcpR, positioning its ATPase domain to energize pseudopilus extension [1] [8].

Mutagenesis of the coiled-coil domain (e.g., L165A) abolishes oligomerization and halts secretion, confirming its role as a nucleation point for secreton assembly [7].

Figure 1: Structural Organization of XcpY in the T2SS

(A) Domain Topology                  (B) Secreton Complex  ----------------------------------  ----------------------------------  | Cytoplasm          |              | XcpR (ATPase)     |  |   [Walker B]-------|----+         |    │              |  |                    |    |         |    ▼              |  | Inner Membrane     |    +---------►XcpY-XcpZ dimer  |  |   [TMD]------------|----+         |    │              |  |                    |    |         |    ▼              |  | Periplasm          |    |         | XcpT-U-V-W-X      |  |   [Coiled-coil]◄---|----+         |    │              |  |                    |              |    ▼              |  |                    |              | XcpQ (secretin)  |  ----------------------------------  ----------------------------------  

Properties

CAS Number

137630-08-1

Product Name

xcpY protein

Molecular Formula

C10H11F

Synonyms

xcpY protein

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